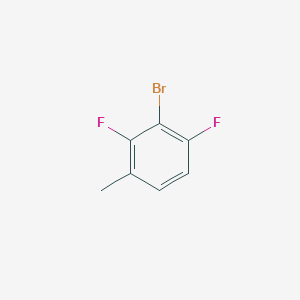

2-Bromo-1,3-difluoro-4-methylbenzene

Description

Significance of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Halogenated benzene derivatives are pivotal intermediates in synthetic organic chemistry. The presence of a halogen atom on the benzene ring provides a reactive handle for a variety of chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Stille, and Heck couplings), and the formation of organometallic reagents like Grignard and organolithium compounds. These reactions are fundamental to the construction of more complex molecules. For instance, the introduction of a bromine atom allows for its subsequent replacement with a wide array of functional groups, making brominated benzene derivatives highly versatile building blocks in multi-step syntheses.

Contextualization of 2-Bromo-1,3-difluoro-4-methylbenzene within the Broader Field of Organohalogen Chemistry

This compound is a polysubstituted aromatic compound. Its structure, featuring a combination of bromine, fluorine, and a methyl group on a benzene ring, places it within a specialized area of organohalogen chemistry. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the electron-donating character of the methyl group—is expected to impart unique reactivity and properties to the molecule. The fluorine atoms, in particular, can enhance metabolic stability and binding affinity in biological systems, a property extensively utilized in medicinal chemistry.

While specific research on this compound is not widely documented in publicly available literature, its structural motifs are present in various molecules of scientific interest. Its study can, therefore, provide valuable insights into the behavior of similarly substituted aromatic systems.

Research Trajectories and Future Directions for Polyhalogenated Aromatics

The research landscape for polyhalogenated aromatics is continually evolving. mdpi.com A significant focus is on the development of more selective and efficient methods for their synthesis. This includes the use of novel catalysts and greener reaction conditions. mdpi.com In medicinal chemistry, the design of polyhalogenated compounds as enzyme inhibitors and receptor modulators remains a vibrant area of investigation. namiki-s.co.jpnih.gov Furthermore, there is growing interest in the application of these compounds in materials science, for example, in the creation of liquid crystals, polymers with enhanced thermal stability, and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by multiple halogen substituents are key to these applications. Future research will likely focus on understanding the structure-property relationships in these complex molecules to design next-generation materials and therapeutics.

Physicochemical Properties of this compound

While experimental data for this compound is limited, its physicochemical properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Density | Estimated to be around 1.6 g/cm³ |

| LogP | Estimated to be around 3.5 |

Note: These values are estimations and may differ from experimental values.

Synthesis of this compound

There is no standard, documented synthesis for this compound. However, a plausible synthetic route can be proposed based on established principles of electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of the reaction.

A potential starting material for the synthesis could be 3,5-difluorotoluene. The two fluorine atoms are meta-directing, while the methyl group is ortho- and para-directing. Bromination of 3,5-difluorotoluene would be expected to occur at a position activated by the methyl group and not strongly deactivated by the fluorine atoms. The most likely position for bromination would be ortho to the methyl group, yielding the desired product, this compound.

Proposed Synthetic Scheme:

graph LR A[3,5-Difluorotoluene] -->|Br₂, FeBr₃| B(this compound)

This proposed synthesis would require careful optimization of reaction conditions to achieve good regioselectivity and yield.

Potential Applications of this compound

Given the common applications of polyhalogenated aromatic compounds, this compound could serve as a valuable intermediate in several areas:

Medicinal Chemistry : The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates. nih.gov The bromine atom can be used as a handle for further functionalization to build more complex molecules with potential therapeutic activity. namiki-s.co.jp It could be a building block for the synthesis of novel kinase inhibitors, central nervous system agents, or anti-infective drugs.

Agrochemicals : Many modern pesticides and herbicides contain halogenated aromatic moieties. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

Materials Science : Polysubstituted benzene derivatives are used in the synthesis of advanced materials. This compound could potentially be used in the preparation of liquid crystals, flame retardants, or specialty polymers where the combination of fluorine and bromine could impart desirable properties such as thermal stability and specific electronic characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNUXBGHHVRFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Electronic Characteristics of 2 Bromo 1,3 Difluoro 4 Methylbenzene

Systematic Nomenclature and Isomeric Considerations

The naming and structural variation of substituted benzenes are governed by a set of internationally recognized rules, which are crucial for unambiguously identifying a specific molecule among its many possible isomers.

According to the International Union of Pure and Applied Chemistry (IUPAC), the nomenclature for substituted benzenes follows a system that prioritizes the principal functional group or, in its absence, assigns locants (numbers) to the substituents to give them the lowest possible numbering. For 2-Bromo-1,3-difluoro-4-methylbenzene, the parent name is derived from toluene (B28343) (methylbenzene). However, due to the number of substituents, it is systematically named as a substituted benzene (B151609). The numbering starts by assigning the lowest possible locants to the substituents, giving priority alphabetically when a choice exists.

Positional isomerism is a key feature of substituted benzenes. By rearranging the same four substituents (one bromo, two fluoro, one methyl) on the six-carbon ring, numerous isomers can be generated. Each isomer is a unique compound with different physical and chemical properties. For example, moving the bromine atom from position 2 to position 1 while keeping the other groups in the lowest possible numbered positions would result in 1-Bromo-2,3-difluoro-4-methylbenzene , a distinct positional isomer.

The table below illustrates several potential positional isomers of bromodifluoromethylbenzene, highlighting the importance of precise nomenclature.

| IUPAC Name | CAS Number | Molecular Formula |

| This compound | N/A | C₇H₅BrF₂ |

| 2-Bromo-1,3-difluoro-5-methylbenzene | 1805120-10-8 | C₇H₅BrF₂ |

| 5-Bromo-1,3-difluoro-2-methylbenzene | 179617-08-4 | C₇H₅BrF₂ |

| 1-Bromo-2-fluoro-4-methylbenzene | 452-74-4 | C₇H₆BrF |

This table is for illustrative purposes and shows real and hypothetical isomers to demonstrate naming conventions.

The structural characteristics of this compound can be understood in the context of other halogenated toluene derivatives. Compounds like 4-Bromo-2,6-difluorotoluene nih.gov and 2-Bromo-1,3-dichloro-4-methylbenzene nih.gov share a similar structural framework. Comparing these molecules helps to elucidate the specific influence of fluorine versus chlorine, or the effect of changing the substitution pattern on the aromatic ring. For instance, the principles of nomenclature and the potential for isomerism are consistent across this class of compounds. adichemistry.com

Substituent Effects on the Aromatic Ring System

The reactivity and electronic properties of a benzene ring are significantly altered by its substituents. vedantu.commsu.edu These effects are broadly categorized as electronic (inductive and resonance) and steric.

Each substituent on the this compound ring exerts a distinct electronic influence, which is a combination of two fundamental mechanisms: the inductive effect and the resonance effect. ck12.orglibretexts.org

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both fluorine and bromine are highly electronegative, leading them to withdraw electron density from the benzene ring. This is known as a negative inductive effect (-I). The methyl group, being an alkyl group, is less electronegative than the sp²-hybridized carbon of the benzene ring and thus donates electron density through an inductive effect (+I). lumenlearning.com

Resonance Effect (+M or +R): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the aromatic ring. Both fluorine and bromine possess lone pairs that can be donated to the ring, a phenomenon known as a positive mesomeric or resonance effect (+M or +R). ck12.orgucalgary.ca This donation of electron density partially counteracts their strong inductive withdrawal. The methyl group does not have lone pairs to donate and its resonance effect is negligible, though it can participate in hyperconjugation, which is also an electron-donating effect.

The following table summarizes the electronic effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -F (Fluoro) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating |

| -Br (Bromo) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating |

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | N/A (Hyperconjugation) | Activating |

Steric effects arise from the physical size of the substituents, which can hinder the approach of reactants or force the molecule into specific conformations. wikipedia.org In this compound, the substituents are positioned adjacent to one another, leading to potential steric strain. The bromine atom is significantly larger than the fluorine atoms and the methyl group. This steric crowding can influence the planarity of the molecule and the bond angles within the ring. For example, steric hindrance between adjacent groups can cause them to bend away from each other, distorting the local geometry. mdpi.com

The table below compares the van der Waals radii of the relevant atoms and the methyl group, providing a quantitative measure of their relative sizes.

| Atom/Group | Van der Waals Radius (Å) |

| Fluorine (F) | 1.47 |

| Bromine (Br) | 1.85 |

| Hydrogen (H) | 1.20 |

| Methyl Group (-CH₃) | ~2.00 |

Data compiled from standard chemical sources.

Conformational Analysis and Molecular Geometry

The introduction of multiple substituents onto a benzene ring causes distortions from the perfect hexagonal geometry of unsubstituted benzene, where all C-C bonds are of equal length and all C-C-C angles are 120°. iucr.org These deformations are a direct consequence of the electronic and steric effects discussed previously. iucr.org

In this compound, the varied nature of the substituents leads to a complex pattern of geometric changes. Electron-withdrawing groups like fluorine and bromine tend to decrease the internal C-C-C bond angle at the point of substitution (the ipso angle), while simultaneously affecting bond lengths within the ring. acs.orgacs.org The steric repulsion between the adjacent bromo, fluoro, and methyl groups can further force changes in bond angles and may even cause slight out-of-plane bending of the C-substituent bonds to relieve strain. iucr.orgrsc.org While a detailed conformational analysis would require advanced computational modeling or experimental data (like X-ray crystallography) specific to this molecule, the general principles of substituted benzenes indicate that the molecule will adopt a geometry that minimizes these electronic and steric repulsions, resulting in a non-uniform ring structure.

Mechanistic Investigations and Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. encyclopedia.pub

The generally accepted mechanism for EAS reactions proceeds through a two-step pathway involving a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. encyclopedia.pubdalalinstitute.com

Step 1: Formation of the Arenium Ion

In the initial, typically rate-determining step, the aromatic ring attacks a strong electrophile (E+), leading to the formation of the arenium ion. This step disrupts the aromaticity of the ring, resulting in a high-energy intermediate. masterorganicchemistry.com The positive charge in the arenium ion is delocalized across the remaining sp2-hybridized carbons of the ring through resonance.

For 2-Bromo-1,3-difluoro-4-methylbenzene, attack by an electrophile can occur at several positions. The stability of the resulting arenium ion is crucial in determining the reaction's regioselectivity. The substituents on the ring—bromo, fluoro, and methyl groups—play a significant role in stabilizing or destabilizing this intermediate.

Step 2: Deprotonation to Restore Aromaticity

In the second, fast step, a weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

Recent computational studies have challenged the universal obligatoriness of the arenium ion as a distinct intermediate in all EAS reactions, particularly in nonpolar solvents. nih.gov Some evidence suggests that for certain reactions, such as the halogenation of anisole, the reaction may proceed through a more concerted pathway or an addition-elimination mechanism without the formation of a stable σ-complex. nih.gov However, the arenium ion model remains a powerful and widely accepted framework for understanding the majority of EAS reactions.

The position of electrophilic attack on a substituted benzene ring is governed by the electronic properties of the existing substituents. These substituents can be broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. unizin.org

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. They are typically ortho-, para-directors. Examples include alkyl groups (-CH₃), hydroxyl (-OH), and alkoxy (-OR) groups. lumenlearning.com

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. Most deactivating groups are meta-directors. lumenlearning.com

Halogens: Halogens are an exception; they are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate when the attack is at the ortho or para positions. libretexts.org

In the case of this compound, we have a combination of substituents with competing effects:

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH₃ | 4 | Activating (Inductive & Hyperconjugation) | Ortho-, Para- |

| -F | 1, 3 | Deactivating (Inductive), Donating (Resonance) | Ortho-, Para- |

| -Br | 2 | Deactivating (Inductive), Donating (Resonance) | Ortho-, Para- |

The kinetic isotope effect (KIE) is a valuable tool for elucidating reaction mechanisms. It compares the rate of a reaction when a hydrogen atom is replaced by its heavier isotope, deuterium. A primary KIE (kH/kD > 1) is observed when the C-H bond is broken in the rate-determining step.

For most electrophilic aromatic substitution reactions, such as nitration and halogenation, there is no significant primary kinetic isotope effect. stackexchange.com This indicates that the cleavage of the C-H bond is not the rate-determining step. youtube.com The formation of the arenium ion is the slow step, and the subsequent deprotonation is fast. youtube.com

However, in some EAS reactions, such as sulfonation, a primary KIE is observed. stackexchange.com This is because the deprotonation step in sulfonation can be reversible and may become rate-limiting under certain conditions. For this compound, it is expected that for most EAS reactions, no significant kinetic isotope effect would be observed, consistent with the general mechanism where the formation of the arenium ion is the rate-determining step.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups.

The most common mechanism for nucleophilic aromatic substitution is the SNAr or addition-elimination mechanism. wikipedia.org This mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.com

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. frontiersin.org The aromaticity of the ring is temporarily broken in this step.

Step 2: Elimination of the Leaving Group

In the second, fast step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. masterorganicchemistry.com

The electron-withdrawing groups play a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance and/or inductive effects. frontiersin.org This stabilization lowers the activation energy of the first step, thereby accelerating the reaction. In this compound, the fluorine atoms act as moderate electron-withdrawing groups through their inductive effect, which can facilitate SNAr reactions.

In SNAr reactions, the nature of the halogen atom has a significant and somewhat counterintuitive effect on the reaction rate. Contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. nih.gov The typical reactivity order is F > Cl ≈ Br > I. nih.gov

Inductive Effect: Fluorine is the most electronegative halogen, and its strong inductive effect makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com This effect stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com

Leaving Group Ability: While fluoride is a poor leaving group in terms of its bond strength to carbon, the restoration of aromaticity in the second step provides a strong driving force for its departure.

For this compound, there are two types of halogen leaving groups: bromine and fluorine. Based on the general principles of SNAr reactivity, a nucleophile would preferentially attack a carbon atom attached to a fluorine atom over the one attached to the bromine atom, assuming other factors are equal. Therefore, nucleophilic substitution would be expected to occur at either position 1 or 3 (replacement of a fluorine atom) rather than at position 2 (replacement of the bromine atom).

| Property | Fluorine | Bromine |

| Electronegativity | 3.98 | 2.96 |

| C-X Bond Strength (in Benzene) | High | Lower |

| Leaving Group Ability in SNAr | Excellent | Good |

Evidence for Carbanion or Carbanion-like Transition States

In the reactions of fluorinated aromatic compounds, the presence of highly electronegative fluorine atoms can significantly influence the electron density distribution of the benzene ring, affecting reaction mechanisms. While direct experimental evidence for stable carbanions of this compound is not extensively documented in dedicated studies, the reactivity of analogous fluorinated molecules suggests the potential for carbanion-like transition states.

The formation of transient α-boryl carbanionic species has been proposed in reactions involving fluoride-assisted desilylation of α-silyl boronates. nih.gov This process generates a nucleophilic carbanion in the presence of an electrophile. nih.gov For a compound like this compound, strong bases or organometallic reagents could potentially induce a partial negative charge on the carbon atom formerly bearing the bromine, creating a carbanion-like intermediate that is stabilized by the inductive effect of the adjacent fluorine atoms. This transient species would be highly reactive, participating immediately in subsequent reaction steps.

Cross-Coupling Chemistry of Aryl Bromides

The carbon-bromine bond in this compound is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms makes the aryl bromide an electron-deficient substrate, which influences its reactivity in these processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to aryl bromides. nih.govresearchgate.net The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boron reagents and generally mild reaction conditions. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a fundamental method for synthesizing arylalkynes and conjugated enynes. libretexts.org

Stille Coupling : In this reaction, an organotin compound (organostannane) is coupled with an organic halide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. psu.eduuwindsor.ca

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is known for its broad scope and high functional group tolerance. nih.gov

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed. wikipedia.org

Hiyama Coupling : This reaction employs an organosilicon compound as the coupling partner, which is activated by a fluoride source or a base. organic-chemistry.orgcore.ac.uk

Ligand Design and Catalyst Optimization for this compound Substrate

The success of palladium-catalyzed cross-coupling reactions involving electron-deficient aryl bromides like this compound heavily relies on the appropriate choice of catalyst and ligands. The electron-withdrawing fluorine atoms can make the oxidative addition step more facile but can also affect subsequent steps in the catalytic cycle.

Ligand Design: Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the efficiency of catalysts for challenging substrates. Ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are effective because they promote the formation of the active, low-coordinate Pd(0) species and facilitate both the oxidative addition and the reductive elimination steps. nih.gov For electron-deficient substrates, ligands that can stabilize the electron-rich palladium center throughout the catalytic cycle are crucial.

Catalyst Optimization: Optimization involves screening various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents. For instance, in Suzuki-Miyaura reactions of electron-deficient aryl bromides, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The choice of solvent can also be critical, with polar aprotic solvents like dioxane, THF, or DMF often providing good results. Ligand-free systems, which offer advantages in terms of cost and simplicity, have also been developed and could be applicable. rsc.org

Below is a table showing representative conditions for the Suzuki-Miyaura coupling of various aryl bromides, illustrating typical catalyst systems that would be relevant for a substrate like this compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 95 |

| 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 92 |

| 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / RuPhos | K₃PO₄ | 2-MeTHF | 94 nih.gov |

| 4-Bromoacetophenone | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 88 |

Mechanistic Aspects of Catalytic Cycles

The catalytic cycles of palladium-catalyzed cross-coupling reactions share three fundamental steps:

Transmetalation : In this step, the organic group from the organometallic reagent (e.g., R-B(OH)₂ in Suzuki, R-SnBu₃ in Stille, R-ZnCl in Negishi) is transferred to the palladium center, displacing the halide. This forms a new Pd(II) complex, Ar-Pd(II)-R, and generates a metal salt byproduct. uwindsor.ca In the Suzuki reaction, a base is required to activate the organoboron reagent to form a more nucleophilic "ate" complex, which facilitates the transfer. wikipedia.org

Reductive Elimination : This is the final step where the two organic groups (Ar and R) on the palladium center couple to form the new C-C bond, Ar-R. The palladium is reduced from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then enter another cycle. wikipedia.org

Other Metal-Mediated Coupling Reactions

Besides palladium, other transition metals, particularly nickel, are effective catalysts for cross-coupling reactions.

Nickel-Catalyzed Kumada Coupling: Nickel catalysts are often used for Kumada couplings, reacting Grignard reagents with aryl halides. wikipedia.orgorganic-chemistry.org Nickel is more earth-abundant and less expensive than palladium. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides have been reported, sometimes proceeding through a radical mechanism involving a Ni(I)-Ni(III) catalytic cycle. rhhz.net Such protocols could be applicable to this compound for the introduction of various alkyl or aryl groups. researchgate.net

Transformations of Functional Groups

The functional groups present on this compound—the bromine atom, the fluorine atoms, and the methyl group—offer various avenues for further chemical modification.

Transformation of the Bromo Group : Beyond cross-coupling, the bromo group can be transformed into other functionalities. For example, it can be converted into an arylboronate ester via a Miyaura borylation reaction. This product can then be used in subsequent Suzuki couplings or be converted to an aryl fluoride. nih.gov

Modification of the Methyl Group : The methyl group can potentially undergo oxidation to form a carboxylic acid or a benzylic alcohol, or it can be halogenated under radical conditions to introduce further reactive handles.

Reactions involving the Fluoro Groups : The C-F bond is generally strong and less reactive. However, under specific catalytic conditions, such as those used in some Hiyama couplings of C-F bonds, functionalization could be possible, although this is typically more challenging than C-Br bond activation. nih.gov

Reduction of Aromatic Halides

The carbon-bromine bond in this compound is the primary site for reductive transformations. The removal of the bromo substituent to yield 1,3-difluoro-4-methylbenzene can be accomplished through several established methods for the dehalogenation of aryl halides.

Catalytic hydrogenation is a common and efficient method. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium(II)-aryl intermediate to regenerate the catalyst and release the dehalogenated product. The conditions are generally mild, and the presence of other functional groups like fluoro and methyl groups are well-tolerated.

Alternatively, radical-based reductions offer another pathway. Reagents such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can effectively replace the bromine atom with a hydrogen atom. This free-radical chain reaction is initiated by the generation of a stannyl (B1234572) or silyl (B83357) radical, which abstracts the bromine atom from the aromatic ring to form an aryl radical. This radical then abstracts a hydrogen atom from the hydride reagent to furnish the final product and propagate the chain.

Recent advancements have also explored the use of milder and more environmentally benign reducing systems, including silanes in the presence of transition-metal catalysts or photocatalytic methods.

Table 1: Selected Methods for the Reduction of Aromatic Bromides

| Method | Reagents and Conditions | General Applicability |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate), base (e.g., NEt₃, NaOAc) | High efficiency, good functional group tolerance. |

| Radical Reduction | Bu₃SnH or (TMS)₃SiH, AIBN (initiator), solvent (e.g., toluene), heat | Effective for a wide range of aryl halides. |

| Hydride Transfer | NaBH₄ or LiAlH₄ with a transition metal catalyst (e.g., Pd, Ni) | Can be used for various substrates. |

| Photocatalytic Reduction | Photosensitizer, hydrogen atom donor, visible light | Green chemistry approach, mild conditions. |

Oxidation Reactions (e.g., Methyl Group Oxidation)

The methyl group of this compound is susceptible to oxidation, offering a pathway to synthesize the corresponding benzoic acid or benzaldehyde (B42025) derivatives. The oxidation of methyl groups on aromatic rings is a fundamental transformation, though it often faces the challenge of controlling the oxidation state of the product. wikipedia.org

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the methyl group completely to a carboxylic acid, yielding 2-bromo-1,3-difluoro-4-carboxybenzene. The reaction mechanism involves the initial abstraction of a benzylic hydrogen atom, followed by further oxidation steps. These harsh conditions are generally effective for fluoro- and bromo-substituted toluenes. A process involving hydrogen peroxide and aqueous hydrogen bromide in the presence of a bromine radical generator can also convert a methyl substituent on a fluoro-substituted aromatic compound to a carboxylic acid. google.com

Stopping the oxidation at the aldehyde stage (to form 2-bromo-1,3-difluoro-4-formylbenzene) is more challenging as aldehydes are themselves easily oxidized to carboxylic acids. Milder and more selective methods are required for this transformation. One common approach involves the radical bromination of the methyl group using a reagent like N-Bromosuccinimide (NBS) under photoirradiation to form a benzyl (B1604629) bromide, followed by hydrolysis. researchgate.net Another method is the use of specific oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or manganese dioxide (MnO₂), although the efficacy can be substrate-dependent.

Table 2: Reagents for the Oxidation of Aromatic Methyl Groups

| Reagent(s) | Typical Product | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous, heat |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Acidic, aqueous |

| N-Bromosuccinimide (NBS), then H₂O | Aldehyde/Carboxylic Acid | Radical initiation (light/heat) |

| Manganese Dioxide (MnO₂) | Aldehyde | Neutral, often requires activation |

| Hydrogen Peroxide (H₂O₂), HBr | Carboxylic Acid | Elevated temperature, radical generator google.com |

Derivatization via C–H Functionalization (e.g., Borylation, Arylation)

Beyond the reactivity of the bromo and methyl groups, the aromatic C–H bonds of this compound present opportunities for direct functionalization. C–H functionalization is a powerful strategy for molecular diversification, though regioselectivity is a key challenge. rsc.org The substitution pattern on the benzene ring plays a crucial role in directing these reactions.

One powerful technique for achieving regioselectivity is Directed ortho Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca While the methyl group is a weak DMG, the fluorine atoms can act as moderate directing groups. organic-chemistry.org In this compound, the C-H bond at position 5 is flanked by two fluorine atoms, which could potentially direct metalation to this site. However, the bromine at position 2 could also direct metalation to the C-H bond at position 6. Competition between these directing effects would determine the outcome. Following lithiation, the resulting aryllithium species can be trapped with various electrophiles, including borates to achieve borylation or other reagents for arylation.

Transition metal-catalyzed C–H activation is another major avenue for functionalization. nih.gov Iridium-catalyzed C–H borylation, for instance, has become a robust method for installing boronate esters onto aromatic rings. rsc.orgorganic-chemistry.org The regioselectivity of these reactions is often governed by steric factors, with the catalyst typically favoring the least hindered C–H bond. rsc.org For this compound, the C-H bond at position 6 is sterically more accessible than the one at position 5, which is situated between a fluorine and a methyl group. Therefore, borylation would be expected to occur preferentially at the C-6 position. The resulting boronate ester is a versatile intermediate that can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds (arylation).

Table 3: Potential C–H Functionalization Strategies for this compound

| Strategy | Position of Functionalization | Reagents & Rationale | Potential Product |

|---|---|---|---|

| Directed ortho Metalation | Position 5 or 6 | 1. n-BuLi, TMEDA 2. Electrophile (e.g., B(OR)₃) Rationale: Fluorine atoms act as directing groups. wikipedia.orgorganic-chemistry.orguwindsor.ca | Borylated or otherwise functionalized derivative. |

| Iridium-Catalyzed C–H Borylation | Position 6 | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ Rationale: Steric control favors the less hindered C-H bond. nih.govrsc.org | 2-Bromo-1,3-difluoro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |

| Palladium-Catalyzed C–H Arylation | Position 6 | Pd(OAc)₂, Ligand, Aryl Halide Rationale: Similar steric and electronic factors to borylation. | 6-Aryl-2-bromo-1,3-difluoro-4-methylbenzene |

Advanced Spectroscopic Characterization and Computational Chemical Studies

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive structure and electronic environment of the atoms within 2-Bromo-1,3-difluoro-4-methylbenzene would be determined using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, two distinct signals would be expected: one for the aromatic protons and one for the methyl group protons.

Methyl Protons (-CH₃): These protons would appear as a singlet, as they have no adjacent protons to couple with. The chemical shift would be influenced by the aromatic ring and its substituents.

Aromatic Protons (-H): The two aromatic protons are chemically non-equivalent and would exhibit complex splitting patterns due to coupling with each other (H-H coupling) and with the neighboring fluorine atoms (H-F coupling). The precise chemical shifts and the magnitude of the coupling constants (J-values) would be critical for confirming the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.3 | s (singlet) | N/A |

¹³C NMR: Carbon Chemical Shifts and Multiplicity

The ¹³C NMR spectrum would show seven distinct signals, corresponding to each of the seven carbon atoms in the molecule, as they are all in unique chemical environments.

Aromatic Carbons: The chemical shifts of the six aromatic carbons would be significantly influenced by the attached substituents (Br, F, and CH₃). The carbons directly bonded to the electronegative fluorine atoms (C-F) would appear at a lower field (higher ppm). The carbon attached to the bromine atom (C-Br) would also have a characteristic chemical shift.

Methyl Carbon: The carbon of the methyl group would appear at a higher field (lower ppm) compared to the aromatic carbons.

Multiplicity: In a proton-decoupled ¹³C NMR spectrum, each carbon signal would appear as a singlet. However, due to coupling with fluorine (C-F coupling), the signals for the fluorine-bearing carbons and their neighbors would appear as doublets or triplets, providing crucial structural information.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| -CH₃ | ~20 | s (singlet) or q (quartet in coupled) |

| C-Br | ~110-120 | d (doublet) or dd (doublet of doublets) |

| C-F | ~155-165 | d (doublet) |

| C-H | ~125-135 | d (doublet) or dd (doublet of doublets) |

¹⁹F NMR: Fluorine Chemical Shifts and F-F, F-H, F-C Coupling

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts would provide information about their electronic environment. Furthermore, coupling between the two fluorine atoms (F-F coupling), as well as coupling to nearby protons (F-H coupling) and carbons (F-C coupling), would be observed, offering definitive proof of the molecular structure.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of light corresponds to specific bond vibrations (stretching, bending, etc.).

Vibrational Modes Associated with C-Br, C-F, and C-H Bonds

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its functional groups.

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed between 2850-3000 cm⁻¹.

C-Br Vibrations: The C-Br stretching vibration is found at lower frequencies, typically in the 500-650 cm⁻¹ range. This band is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Aromatic C=C Vibrations: Stretching vibrations of the carbon-carbon double bonds in the benzene ring would be observed in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

While specific experimental data for this compound is not currently available, the application of these advanced spectroscopic and computational methods would be essential for its full characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and structure of this compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₅BrF₂), the calculated monoisotopic mass is 205.95427 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.8% and 49.2%, respectively). jst.go.jpresearchgate.net This results in a pair of peaks for the molecular ion ([M]⁺• and [M+2]⁺•) that are separated by approximately 2 Da and have a relative intensity ratio of nearly 1:1. nih.gov This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule. nih.gov

| Ion | Theoretical m/z | Relative Abundance (%) | Basis of Isotope |

|---|---|---|---|

| [C₇H₅⁷⁹BrF₂]⁺• | 205.9543 | 100 | Contains ⁷⁹Br isotope |

| [C₇H₅⁸¹BrF₂]⁺• | 207.9522 | ~97 | Contains ⁸¹Br isotope |

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound undergoes fragmentation, providing valuable structural information. wikipedia.org For aryl halides, the molecular ion peak is typically strong due to the stability of the aromatic ring. slideshare.net

The most common initial fragmentation pathway for bromobenzene (B47551) and its derivatives is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•). miamioh.edu This process would yield a difluoromethylphenyl cation. Subsequent fragmentation events could involve the loss of small neutral molecules, such as hydrogen fluoride (B91410) (HF) or acetylene (B1199291) (C₂H₂), from the remaining fragment. acs.org

| Proposed Fragment Ion | Theoretical m/z | Corresponding Neutral Loss |

|---|---|---|

| [C₇H₅F₂]⁺ | 127.0359 | Br• |

| [C₇H₄F]⁺ | 107.0300 | Br•, HF |

| [C₅H₃F₂]⁺ | 101.0199 | Br•, C₂H₂ |

| [C₆H₄]⁺• | 76.0313 | Br•, F•, HF |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide exact data on bond lengths, bond angles, and dihedral angles of this compound, confirming the substitution pattern on the benzene ring and the conformation of the methyl group.

While a specific crystal structure determination for this compound is not available in the surveyed literature, studies on analogous compounds, such as 2-Bromo-4-methylbenzonitrile, reveal important structural characteristics. researchgate.net For instance, such analyses typically show that the benzene ring is nearly planar. researchgate.net Furthermore, X-ray crystallography elucidates intermolecular interactions in the crystal lattice, such as π–π stacking, which influence the material's bulk properties. researchgate.net

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Provides precise distances between bonded atoms (e.g., C-C, C-H, C-F, C-Br). |

| Bond Angles | Determines the angles between adjacent bonds (e.g., C-C-C, F-C-C). |

| Dihedral Angles | Defines the planarity of the aromatic ring and the orientation of substituents. |

| Unit Cell Dimensions | Describes the size and shape of the repeating unit in the crystal lattice. |

| Intermolecular Interactions | Identifies non-covalent forces like van der Waals forces and π–π stacking that govern crystal packing. researchgate.net |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules, offering insights that complement experimental data. researchgate.net For halogenated aromatic compounds, DFT calculations are routinely performed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov

A typical DFT study on this compound would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.netnih.gov Such calculations yield the lowest-energy structure and provide theoretical vibrational frequencies that can be scaled and compared with experimental IR and Raman spectra to aid in peak assignment. nih.gov

Furthermore, DFT is used to analyze the electronic characteristics of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Calculated Property | Significance and Application |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles in the ground state. researchgate.net |

| Harmonic Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectral bands. nih.gov |

| HOMO-LUMO Energies | Provides insights into electronic transitions, charge transfer, and chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict reactive sites for electrophilic and nucleophilic interactions. nih.gov |

| Thermodynamic Properties | Calculates parameters such as enthalpy, entropy, and heat capacity. nih.gov |

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

This analysis would map the electron density across the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. The electronegative fluorine and bromine atoms would be expected to create regions of negative potential, while the hydrogen atoms of the methyl group and the aromatic ring would likely be in areas of positive potential. The distribution of Mulliken or Natural Population Analysis (NPA) charges on each atom would provide a quantitative measure of this charge distribution.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. researchgate.netisroset.org This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability. The analysis would examine delocalization effects, such as the interaction between filled (donor) orbitals and empty (acceptor) anti-bonding orbitals, providing insight into the electronic factors governing the molecule's structure and reactivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict spectroscopic data that can be compared with experimental results for structure verification.

Vibrational Frequencies: DFT calculations can compute the frequencies of infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes (e.g., C-H stretching, C-F stretching, ring deformations). researchgate.net

NMR Chemical Shifts: The chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are valuable for assigning peaks in experimentally obtained spectra. researchgate.netajchem-a.com

Frontier Molecular Orbital (FMO) Theory

FMO theory is crucial for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap Analysis and its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A dedicated study would calculate these energy levels and the resulting gap, allowing for predictions about the molecule's reactivity in various chemical reactions.

Fukui Functions for Predicting Reaction Sites

Fukui functions are reactivity indicators derived from conceptual DFT that identify the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to reaction, offering a more nuanced view of reactivity than MEP maps alone.

Without dedicated research and the resulting data, any attempt to populate the requested article sections for this compound would be speculative and not meet the required standards of scientific accuracy. The generation of data tables and detailed findings necessitates a formal computational study that, as of now, does not appear to be published.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecular trajectory, which includes changes in conformation and interactions with surrounding molecules. For a molecule like this compound, MD simulations are instrumental in understanding its dynamic behavior in various environments.

Studies on Solvent Effects and Intermolecular Interactions

The chemical environment, particularly the solvent, can significantly influence the behavior of a solute molecule. MD simulations can elucidate the nature of solute-solvent interactions and the resulting structural and energetic changes.

In a simulated environment, the interactions between this compound and various solvent molecules (e.g., water, methanol, dimethyl sulfoxide) would be investigated. Key parameters derived from such simulations include radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This analysis would reveal the organization of solvent molecules around the bromine, fluorine, and methyl substituents, highlighting the role of electrostatic and van der Waals forces.

For instance, in a polar protic solvent like water, simulations would likely show specific hydrogen bonding interactions between the solvent's hydrogen atoms and the electronegative fluorine atoms of the solute. The strength and lifetime of these interactions can be quantified. Conversely, in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The cumulative effect of these intermolecular interactions dictates the solvation energy and ultimately the solubility of the compound.

Table 1: Hypothetical Interaction Energy Data from MD Simulations of this compound in Various Solvents

| Solvent | Dielectric Constant | Predominant Interaction Type | Estimated Interaction Energy (kcal/mol) |

| Water | 78.4 | Hydrogen Bonding, Dipole-Dipole | -15 to -25 |

| Methanol | 32.7 | Hydrogen Bonding, Dipole-Dipole | -10 to -20 |

| Acetonitrile | 37.5 | Dipole-Dipole | -8 to -15 |

| Hexane | 1.88 | Van der Waals | -2 to -5 |

Note: The data in this table is illustrative and represents the type of results that would be obtained from MD simulations. Actual values would require specific computational studies.

Exploration of Conformational Space

While the benzene ring itself is rigid, the substituents—particularly the methyl group—can exhibit rotational motion. MD simulations allow for a thorough exploration of the conformational space available to this compound. The primary focus of such a study would be the rotation of the methyl group and any potential, albeit minor, out-of-plane distortions of the substituents.

The rotational barrier of the methyl group is a key parameter that can be calculated from MD simulations by analyzing the potential energy as a function of the dihedral angle of the C-C bond connecting the methyl group to the benzene ring. The presence of adjacent bulky and electronegative atoms like bromine and fluorine is expected to influence this rotational barrier. Density Functional Theory (DFT) calculations on similar molecules, such as dibromomesitylene, have shown that the steric and electronic environment significantly hinders the rotation of methyl groups. rsc.org

By sampling numerous conformations over the simulation time, a conformational landscape can be constructed, identifying the lowest energy (most stable) conformations and the energy barriers between different conformational states. This information is crucial for understanding the molecule's reactivity and its ability to interact with other molecules, such as receptors in a biological system.

Table 2: Expected Conformational Parameters for this compound from Computational Studies

| Parameter | Description | Expected Findings from Simulation |

| Methyl Group Rotational Barrier | The energy required to rotate the methyl group by 360 degrees. | The presence of ortho-substituents (bromine and fluorine) would likely create a significant rotational barrier, leading to preferred staggered conformations. |

| Ring Puckering | Deviation of the benzene ring from planarity. | Minimal deviation is expected, but slight puckering could be induced by substituent-substituent interactions. |

| Substituent Dihedral Angles | The torsional angles defining the orientation of the substituents relative to the ring. | The simulation would reveal the most probable dihedral angles and the extent of their fluctuation over time. |

Note: The findings in this table are based on general principles of conformational analysis for substituted benzenes and would be quantified by specific MD simulations.

Precursor for Complex Organic Molecules

The presence of the bromo substituent allows for the introduction of diverse functional groups through well-established synthetic methodologies, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex organic molecules.

While specific, detailed research on the direct application of this compound in the synthesis of fine chemicals and specialty materials is not extensively documented in publicly available literature, the utility of structurally similar fluorinated bromobenzenes is well-established. For instance, fluorinated aromatic compounds are integral to the synthesis of liquid crystals and other specialty materials where the unique electronic properties of the C-F bond are leveraged to achieve desired physical and optical characteristics. The difluoro substitution pattern in this compound suggests its potential as a precursor for such materials, although specific examples are not readily found.

Fluorinated organic molecules play a crucial role in the pharmaceutical and agrochemical industries due to the often-beneficial effects of fluorine incorporation on metabolic stability, binding affinity, and bioavailability. Halogenated intermediates like this compound are valuable starting materials for the synthesis of new active ingredients. The bromo group can be readily converted to other functionalities, allowing for the exploration of a wide chemical space during drug discovery and development. While specific blockbuster drugs or widely used agrochemicals directly derived from this compound are not identified in available resources, its structural motifs are present in various biologically active molecules. The general importance of fluorinated building blocks in these sectors strongly implies the potential utility of this compound in the synthesis of novel pharmaceutical and agrochemical candidates.

Role in Materials Science Research

The unique combination of a methyl group and fluorine atoms on the aromatic ring can influence the solid-state packing and electronic properties of materials derived from this compound, making it an interesting candidate for materials science research.

Fluorination is a common strategy in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability and performance. The this compound scaffold could be incorporated into larger conjugated systems used in these applications. However, specific research detailing the synthesis and characterization of organic electronic materials derived from this particular precursor is limited.

The bromo functionality of this compound allows for its potential use as a monomer in polymerization reactions, such as polycondensation or transition-metal-catalyzed polycouplings. The resulting polymers would feature fluorinated repeating units, which could impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. Despite this potential, concrete examples of polymers synthesized from this specific monomer are not prevalent in the reviewed literature.

The substitution pattern of this compound, with its potential for various intermolecular interactions (e.g., halogen bonding, C-H···F interactions), makes it a molecule of interest for crystal engineering. The study of how these interactions direct the self-assembly of molecules in the solid state is crucial for the rational design of crystalline materials with desired properties. While the crystal structure of this compound itself is not extensively discussed, the principles of crystal engineering suggest that its derivatives could form predictable and potentially useful supramolecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1,3-difluoro-4-methylbenzene, and how can regioselectivity challenges be addressed?

- Methodology :

- Halogenation : Bromination of 1,3-difluoro-4-methylbenzene using Br₂ in the presence of FeBr₃ (analogous to halogenation methods for 1-bromo-2,5-dichloro-3-fluorobenzene ).

- Directed ortho-Metalation (DoM) : Use a methyl group as a directing agent to introduce bromine at the 2-position, followed by fluorine substitution (similar to strategies for 1-bromo-2,6-difluorobenzene ).

- Cross-Coupling : Suzuki-Miyaura coupling with brominated precursors (e.g., arylboronic acids), though steric hindrance from substituents may require optimized catalysts .

- Key Challenges : Competing fluorine/bromine substitution patterns; monitor reaction progress via GC-MS (≥95% purity criteria as in ).

Q. What analytical techniques are suitable for characterizing this compound?

- GC/HPLC : Use FS (fluorinated stationary phase) columns for separation, as applied to 4-bromofluorobenzene .

- NMR/FTIR : ¹⁹F NMR to resolve fluorine environments (δ ~ -110 to -160 ppm for aromatic F ); IR for C-Br stretches (~550 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (theoretical m/z for C₇H₅BrF₂: ~221.94) .

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers (as recommended for bromo-fluoroaromatics ).

- PPE : Wear nitrile gloves, goggles, and lab coats; avoid inhalation (H300/H301 hazards ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste (P302/P303 codes ).

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for introducing substituents to this compound?

- DFT Calculations : Optimize transition states for electrophilic substitution using Gaussian09 (modeled on studies for heptafluoro-propanyl derivatives ).

- Regioselectivity Analysis : Compare activation energies for bromination at C2 vs. C5 positions; methyl groups may sterically hinder adjacent positions .

- Validation : Cross-validate computational results with experimental LC-MS data (≥97% purity thresholds ).

Q. How can byproducts from incomplete halogenation be identified and minimized?

- Byproduct Screening : Use GC-MS with HPLC fractionation (as in >97.0% purity protocols for 4-bromo-2,6-difluorophenylacetic acid ).

- Common Impurities :

- Di-brominated isomers : Resolve via preparative HPLC (C18 columns, acetonitrile/water gradient).

- Dehalogenated products : Monitor via ¹H NMR for unexpected methyl group shifts .

Q. What environmental impacts arise from this compound’s persistence in aquatic systems?

- Ecotoxicity Assays : Test biodegradability using OECD 301F (activated sludge; similar to H400/H401 environmental hazards ).

- Photodegradation : Expose to UV light (λ = 254 nm) and analyze decomposition products via LC-QTOF (methods adapted from fluorobenzene derivatives ).

Contradictions & Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.